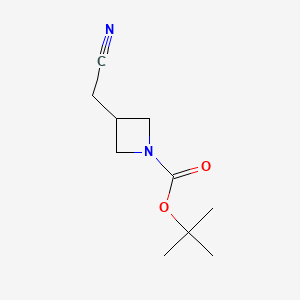

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZNHJHKTCPFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692847 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-58-5 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a synthetic organic compound classified as an azetidine derivative. Its unique structure, characterized by the presence of a tert-butyl group and a cyanomethyl substituent, suggests potential applications in medicinal chemistry and other fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : Approximately 226.27 g/mol

- Structure : The compound features an azetidine ring with tert-butyl and cyanomethyl groups that influence its reactivity and biological interactions.

This compound is believed to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The mechanism may involve:

- Binding Affinity : The structure allows for strong binding to active sites on target proteins.

- Hydrogen Bonding : The functional groups can form hydrogen bonds, enhancing specificity.

- Influence on Enzyme Activity : Potential inhibition or activation of enzymatic pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

- Antitumor Activity : Preliminary studies suggest that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown activity in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurological pathways, possibly providing therapeutic effects for neurological disorders.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various azetidine derivatives on MCF-7 breast cancer cells. This compound was included in the analysis due to its structural relevance. Results indicated that compounds with similar functional groups exhibited IC50 values suggesting moderate to high cytotoxicity against these cancer cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives, including this compound. The study reported significant inhibition of bacterial growth in several strains, indicating a potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Reactivity Differences

Stability and Handling

- Thermal Stability: The cyanomethyl derivative is stable under inert gas (N₂/Ar) at 2–8°C, similar to hydroxyethyl analogs . However, iodomethyl derivatives require protection from light due to the lability of the C–I bond .

- Acid/Base Sensitivity: The Boc group in all analogs is susceptible to acidic conditions (e.g., TFA deprotection), but the cyanomethyl group remains inert under mild acidic or basic conditions, unlike the hydroxymethyl group in CAS 1262411-27-7, which may undergo dehydration .

Q & A

Q. Advanced

- DoE (Design of Experiments) : Systematically varies parameters (temperature, solvent polarity, catalyst loading) to maximize yields in cyanomethylation steps .

- Flow Chemistry : Continuous flow reactors reduce side reactions in exothermic steps (e.g., Grignard additions to the azetidine carbonyl) .

- Computational Modeling : DFT calculations predict regioselectivity in ring-opening reactions, guiding experimental design .

What are the applications of this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.